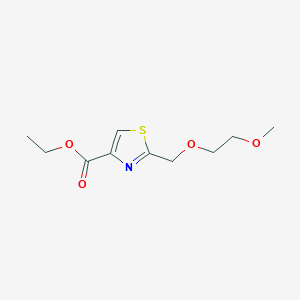
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring substituted with a methyl group.
Métodos De Preparación
The synthesis of 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with 4-methyl-1H-pyrazole. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 4-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(4-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-9-10(5-6)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
YMGNJUNNSDCHNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2(CC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
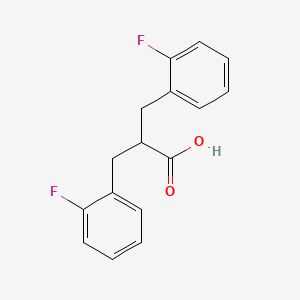


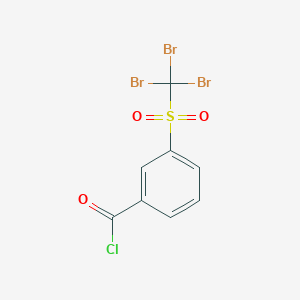
![1H-Imidazo[4,5-c]quinoline-2,4-diamine, 1-(2-methylpropyl)-](/img/structure/B8473258.png)

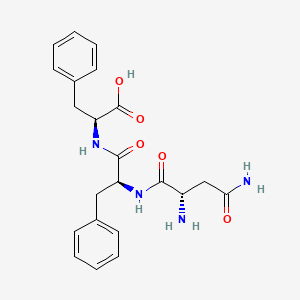

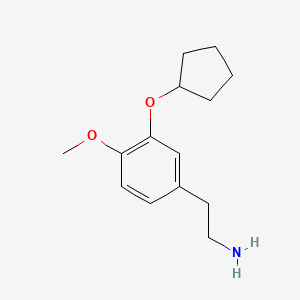
![Tert-butyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8473289.png)
![tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8473296.png)

